1,9-Diaminophenazine

Description

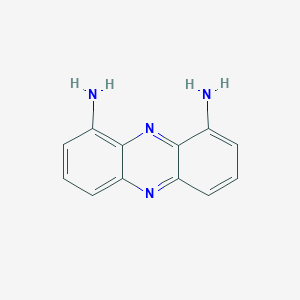

Structure

3D Structure

Properties

IUPAC Name |

phenazine-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENODQIHKWVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145555 | |

| Record name | 1,9-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-14-5 | |

| Record name | 1,9-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102877145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-Diaminophenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DJ826RS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diaminophenazines: Focus on the Prominent 2,3-Isomer and its Applications

A Note on Isomers: This guide addresses the chemical structure and properties of diaminophenazines. The initial topic of interest was the specific isomer 1,9-diaminophenazine. However, a thorough review of the scientific literature reveals a significant disparity in available data, with the vast majority of research focusing on the 2,3-diaminophenazine isomer. In the interest of providing a comprehensive and technically robust resource for researchers, this guide will present the available information on the broader class of diaminophenazines, with a detailed exploration of the well-characterized and widely utilized 2,3-diaminophenazine.

Introduction to Diaminophenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the structural core of a variety of synthetic and naturally occurring molecules. Their rigid, planar aromatic system imparts unique electronic and photophysical properties, leading to their use as dyes, antibiotics, and redox indicators. The introduction of amino groups to the phenazine core, creating diaminophenazines, further enhances these properties, making them valuable building blocks and functional molecules in diverse scientific disciplines, including materials science and drug development.[1]

Of the various possible isomers, 2,3-diaminophenazine (DAP) is the most extensively studied and commercially significant.[2] It is a key product in many biochemical assays and serves as a monomer for the synthesis of conductive polymers.[1][3] This guide will delve into the chemical structure, properties, synthesis, and applications of 2,3-diaminophenazine as a representative member of the diaminophenazine family.

Chemical Structure and Physicochemical Properties

The core structure of diaminophenazines consists of a tricyclic aromatic system with two nitrogen atoms in the central pyrazine ring and two amino functional groups substituted on the terminal benzene rings.

Chemical Structure of this compound and 2,3-Diaminophenazine:

Caption: Chemical structures of this compound and 2,3-Diaminophenazine.

The physicochemical properties of 2,3-diaminophenazine are well-documented and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Appearance | Brown solid | [5] |

| Melting Point | >300 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. | [1][4] |

| CAS Number | 655-86-7 | |

| UV-Vis (in Methanol) | λmax at 258 nm and 426 nm | [3] |

| Fluorescence (in Triton X-100) | λex at 428 nm, λem at 554 nm | [6] |

Synthesis of 2,3-Diaminophenazine

2,3-Diaminophenazine is most commonly synthesized through the oxidative dimerization of o-phenylenediamine (OPD).[3] This reaction can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of 2,3-diaminophenazine typically employs an oxidizing agent such as ferric chloride (FeCl₃).[3]

Reaction Scheme:

Caption: Chemical synthesis of 2,3-diaminophenazine.

Experimental Protocol: Chemical Synthesis

-

Preparation of Reactant Solutions:

-

Prepare a 0.02 M aqueous solution of o-phenylenediamine.

-

Prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).

-

-

Reaction Initiation:

-

To the o-phenylenediamine solution, rapidly add the ferric chloride solution with vigorous stirring. A color change from purple-black to reddish-brown should be observed.

-

-

Reaction and Product Formation:

-

Allow the reaction to proceed at ambient temperature for approximately 5 hours. A brown precipitate of 2,3-diaminophenazine will form.

-

-

Product Isolation and Purification:

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate three times with deionized water to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/acetonitrile mixture.[7]

-

Enzymatic Synthesis

An environmentally benign or "green" approach to synthesizing 2,3-diaminophenazine involves the use of enzymes such as laccase or horseradish peroxidase (HRP).[3] These enzymes catalyze the oxidation of o-phenylenediamine in the presence of an oxidizing agent (oxygen for laccase, hydrogen peroxide for HRP).[3]

Reaction Scheme:

Caption: Enzymatic synthesis of 2,3-diaminophenazine.

Experimental Protocol: Laccase-Catalyzed Synthesis [3]

-

Preparation of Reaction Mixture:

-

Dissolve 5 g of purified o-phenylenediamine in an acetate buffer (0.1 mol/L, pH 4.8).

-

-

Enzyme Addition:

-

Initiate the reaction by adding 1 mL of purified laccase (activity of 6,000 U/L).

-

-

Reaction Conditions:

-

Maintain the reaction system in the dark at a constant temperature of 30 °C and bubble with oxygen.

-

-

Incubation and Product Collection:

-

After a 24-hour incubation period, collect the resulting crystals by filtering, washing with water, and drying under a vacuum.

-

-

Purification:

-

The product can be further purified by dissolving in hot ethanol and subsequent recrystallization. A final yield of approximately 63% can be expected.[3]

-

Spectroscopic and Electrochemical Properties

The accurate characterization of 2,3-diaminophenazine is crucial for its application. A combination of spectroscopic techniques is typically employed.

| Spectroscopic Technique | Key Findings and Interpretations | Reference |

| UV-Visible Spectroscopy | In methanol, exhibits two characteristic absorption peaks at 258 nm (attributed to the benzene π → π* electronic transition) and 426 nm (ascribed to the n →π* electronic transition). | [3] |

| Infrared (IR) Spectroscopy | Characteristic bands include N-H stretching vibrations around 3434, 3307, and 3180 cm⁻¹ (indicative of -NH₂ groups), C=N stretching at 1562 cm⁻¹, and C=C stretching at 1492 cm⁻¹. | [3] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra in solvents like DMSO-d₆ show characteristic peaks for the aromatic protons and carbons, confirming the phenazine core structure. | [1] |

| Mass Spectrometry (MS) | The mass spectrum typically shows an intense quasi-molecular ion (M+) at m/z 211, confirming the molecular formula C₁₂H₁₀N₄. | [3] |

The electrochemical properties of diaminophenazines are also of significant interest, particularly for their use in sensors and energy storage devices. The phenazine core can undergo reversible redox reactions.

Applications in Research and Development

The unique properties of 2,3-diaminophenazine have led to its use in a variety of applications.

Biosensing and Immunoassays

One of the most common applications of 2,3-diaminophenazine is as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs).[6] In the presence of horseradish peroxidase (HRP), which is often conjugated to a detection antibody, and hydrogen peroxide, o-phenylenediamine is oxidized to the colored product 2,3-diaminophenazine. The intensity of the resulting color is proportional to the amount of HRP, and thus the target analyte.

Workflow for 2,3-Diaminophenazine in ELISA:

Caption: Workflow of 2,3-diaminophenazine in an ELISA.

Fluorescent Probes

2,3-Diaminophenazine and its derivatives exhibit fluorescence, which can be modulated by their environment.[6] This property has been exploited for the development of fluorescent sensors for various analytes, including metal ions and biologically important molecules like dopamine.[6] For instance, when embedded in micelles, the fluorescence quantum yield of 2,3-diaminophenazine increases, enabling more sensitive detection in fluorometric assays.[6]

Materials Science

The amino groups of 2,3-diaminophenazine provide reactive sites for polymerization. Poly(2,3-diaminophenazine) is a conductive polymer that has been investigated for applications in energy storage devices such as batteries and supercapacitors.[6] The redox activity of the phenazine units contributes to the material's ability to store and release charge.

Drug Development

Phenazine derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] 2,3-Diaminophenazine has been investigated for its potential as a photosensitizer in photodynamic therapy and as an inhibitor of advanced glycation end-products (AGEs).[8]

Biological Activity and Toxicology

While many phenazine compounds exhibit biological activity, the toxicological profile of 2,3-diaminophenazine is an important consideration. According to aggregated GHS information, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] As with any chemical, appropriate safety precautions should be taken when handling 2,3-diaminophenazine in a laboratory setting.

Conclusion

Diaminophenazines, and in particular the well-studied 2,3-isomer, are versatile molecules with a rich chemistry and a broad range of applications. From its foundational role in immunoassays to its emerging use in advanced materials and as a scaffold in drug discovery, 2,3-diaminophenazine continues to be a compound of significant interest to the scientific community. The detailed protocols and property summaries provided in this guide offer a solid foundation for researchers and scientists working with or exploring the potential of this important class of compounds.

References

-

(PDF) 2,3-Diaminophenazine - ResearchGate. Available at: [Link]

-

2,3-Diaminophenazine - MDPI. Available at: [Link]

-

Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy - Preprints.org. Available at: [Link]

-

Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium | Request PDF - ResearchGate. Available at: [Link]

-

2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem. Available at: [Link]

-

(PDF) Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst - ResearchGate. Available at: [https://www.researchgate.net/publication/382903332_Cellular_internalization_cytotoxicity_and_DNA_binding_property_of_23-diaminophenazine_synthesized_using_Jeanbandyite_a_heterogeneous_catalyst]([Link]_ cytotoxicity_and_DNA_binding_property_of_23-diaminophenazine_synthesized_using_Jeanbandyite_a_heterogeneous_catalyst)

-

1,6-Diaminophenazine | C12H10N4 | CID 146301 - PubChem. Available at: [Link]

-

Could anyone help me in the synthesis of 2,3-diaminophenazine? - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,9-Diaminophenazine: Bridging a Knowledge Gap in Phenazine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Phenazine Landscape

The phenazine scaffold, a nitrogen-containing tricyclic aromatic system, is a cornerstone of a diverse family of compounds with profound implications in microbiology, medicinal chemistry, and materials science.[1][2] Naturally occurring phenazines, produced by a variety of microorganisms, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][3][4] This inherent bioactivity has spurred extensive research into the synthesis and application of novel phenazine derivatives, with the aim of developing new therapeutic agents and functional materials.

This guide focuses on a specific, yet under-characterized member of this family: 1,9-Diaminophenazine . While its existence is confirmed with a designated CAS number and molecular formula, a comprehensive body of experimental data detailing its synthesis, spectroscopic properties, and biological functions remains conspicuously absent in the current scientific literature. This document aims to bridge this knowledge gap by providing a thorough overview of the phenazine class, presenting a theoretical framework for the synthesis and characterization of this compound, and highlighting the research opportunities that this particular isomer presents. By juxtaposing the known properties of its well-studied isomers with a reasoned, theoretical approach to the 1,9-diamino congener, we seek to provide a valuable resource for researchers poised to explore this uncharted territory of phenazine chemistry.

Core Concepts: The Phenazine Ring System

The fundamental phenazine structure consists of a pyrazine ring fused to two benzene rings. The electronic properties and, consequently, the chemical reactivity and biological activity of phenazine derivatives are highly dependent on the nature and position of substituents on the aromatic rings.[2] The nitrogen atoms in the central ring are weakly basic and can be protonated or alkylated. The extended π-system of the phenazine core allows for intercalation into DNA and redox activity, which are key mechanisms underlying the biological effects of many of its derivatives.[4]

Identifying this compound

While detailed experimental data is scarce, the fundamental identity of this compound is established through its chemical registry information.

| Property | Value |

| CAS Number | 102877-14-5 |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.24 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)N)N |

A Tale of Two Isomers: The Well-Characterized 2,3-Diaminophenazine as a Proxy

To appreciate the potential properties of this compound, it is instructive to examine its extensively studied isomer, 2,3-Diaminophenazine. This compound is readily synthesized and has a wealth of characterization data, offering a valuable comparative baseline.

Synthesis of 2,3-Diaminophenazine

The most common laboratory synthesis of 2,3-Diaminophenazine involves the oxidation of o-phenylenediamine.[1][5] This reaction can be achieved using various oxidizing agents, including ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), and can also be catalyzed by enzymes such as horseradish peroxidase (HRP) or laccase.[1][5][6]

A Typical Enzymatic Synthesis Protocol for 2,3-Diaminophenazine:

-

Reaction Setup: Dissolve o-phenylenediamine in an appropriate buffer (e.g., acetate buffer, pH 4.8).

-

Enzyme Addition: Introduce a purified laccase solution to the reaction mixture.

-

Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with oxygen bubbling through the solution for a set period (e.g., 24 hours).

-

Product Isolation: Collect the precipitated 2,3-Diaminophenazine crystals by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

Spectroscopic Profile of 2,3-Diaminophenazine

The structure of 2,3-Diaminophenazine has been unequivocally confirmed through various spectroscopic techniques.

-

UV-Vis Spectroscopy: In methanol, 2,3-Diaminophenazine exhibits two characteristic absorption peaks. The peak around 258 nm is attributed to the π → π* electronic transition of the benzene rings, while the peak at approximately 426 nm corresponds to the n → π* electronic transition.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Diaminophenazine displays characteristic bands for the N-H stretching vibrations of the primary amine groups (around 3434, 3307, and 3180 cm⁻¹), the deformation vibration of the primary amine and C=N stretching (around 1643 and 1562 cm⁻¹, respectively), and C=C stretching vibrations characteristic of the phenazine core (around 1492 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been used to elucidate the structure of 2,3-Diaminophenazine, with chemical shifts corresponding to the protons and carbons of the phenazine backbone and the amino substituents.[6][7]

Biological Activities of 2,3-Diaminophenazine

The biological profile of 2,3-Diaminophenazine is of significant interest to drug development professionals. It is known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects.[5] Furthermore, as a photosensitizer, it can generate reactive oxygen species upon light activation, which has potential applications in photodynamic therapy.[5]

Charting the Uncharted: A Proposed Synthetic Pathway to this compound

Given the lack of a described synthesis for this compound, we can propose a plausible synthetic route based on established methodologies for constructing substituted phenazines. A direct oxidative dimerization of a single phenylenediamine precursor, as seen for the 2,3-isomer, is unlikely to yield the 1,9-substitution pattern. A more strategic approach would involve the condensation of two different, appropriately substituted benzene derivatives. The Ullmann condensation, a copper-catalyzed reaction that forms aryl amines, provides a robust framework for such a synthesis.[8]

Proposed Retrosynthetic Analysis for this compound:

Caption: A proposed retrosynthetic pathway for this compound.

Proposed Forward Synthesis of this compound:

-

Synthesis of Precursors: Prepare a 1,2-disubstituted benzene with an amino group and a good leaving group (e.g., a halogen) and a second 1,2-disubstituted benzene with an amino group and a nitro group. The regiochemistry of these starting materials is crucial for achieving the desired 1,9-substitution pattern.

-

Ullmann Condensation: A copper-catalyzed Ullmann condensation between the two precursors would form a substituted diphenylamine intermediate.[8] This reaction typically requires high temperatures and a polar aprotic solvent.

-

Reductive Cyclization: The subsequent reduction of the nitro group in the diphenylamine intermediate to an amine, followed by an acid-catalyzed cyclization, would yield the phenazine core.

-

Final Functional Group Manipulation: Any protecting groups would then be removed to afford the final this compound product.

This proposed pathway underscores the importance of strategic precursor design in accessing specific phenazine isomers.

Future Directions and Research Opportunities

The current void in the literature concerning this compound presents a fertile ground for new research. Key areas for investigation include:

-

Development of a reliable synthetic route: The experimental validation of the proposed synthetic pathway or the development of alternative, more efficient methods is a primary objective.

-

Full spectroscopic characterization: A complete analysis using modern spectroscopic techniques (NMR, IR, UV-Vis, and mass spectrometry) is essential to build a foundational dataset for this compound.

-

Investigation of physicochemical properties: Determining properties such as solubility, pKa, and redox potential will provide insights into its potential applications.

-

Exploration of biological activities: Screening this compound for antimicrobial, anticancer, and other biological activities could uncover novel therapeutic leads. The difference in the positioning of the amino groups compared to the 2,3-isomer may lead to a distinct biological profile.

-

Computational studies: Density functional theory (DFT) calculations could predict the electronic structure, spectroscopic properties, and reactivity of this compound, guiding experimental efforts.[9][10][11]

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of phenazines. While the lack of extensive experimental data currently limits our understanding, this guide provides a comprehensive overview of the phenazine family, a theoretical framework for the synthesis and characterization of the 1,9-isomer, and a clear roadmap for future research. The exploration of this and other lesser-known phenazine derivatives holds the promise of uncovering new chemical properties and biological activities, thereby enriching the field of medicinal chemistry and drug development.

References

-

Ullmann condensation. In Wikipedia; 2023. [Link]

-

Zhou, P.; Liu, H.; Chen, S.; Lucia, L.; Zhan, H.; Fu, S. 2,3-Diaminophenazine. Molbank. 2011, 2011(3), M730. [Link]

-

Zhou, P.; Liu, H.; Chen, S.; Lucia, L.; Zhan, H.; Fu, S. 2,3-Diaminophenazine. ResearchGate. [Link]

-

He, D.; Zhang, L.; Wang, X. Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. ResearchGate. [Link]

-

Supporting Information. [Link]

-

Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. J Org Chem. 2021, 86(18), 13100-13103. [Link]

-

Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]

-

Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. ResearchGate. [Link]

-

Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. MDPI. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Complexes of Functionalized Dipyrido[3,2-a:2',3'-c]-phenazine: A Synthetic, Spectroscopic, Structural, and Density Functional Theory Study. ACS Publications. [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]

-

Etim, E. E.; Lawal, U.; Andrew, C.; Udegbunam, I. S. Computational Studies on C3H4N2 Isomers. ARC Journals. [Link]

-

Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]

-

18.8: Synthetic Strategies for Di-substituted Benzenes. Chemistry LibreTexts. [Link]

-

Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. RSC Publishing. [Link]

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. [Link]

-

Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. RSC Publishing. [Link]

-

Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PubMed Central. [Link]

-

A novel synthesis of 2,3-diaminophenazine. ResearchGate. [Link]

-

Synthesis of Benzene Derivatives using Electrophilic Aromatic Substitution. YouTube. [Link]

-

Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. ACS Publications. [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

-

The structural biology of phenazine biosynthesis. PubMed Central. [Link]

Sources

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines | MDPI [mdpi.com]

- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arcjournals.org [arcjournals.org]

Spectroscopic Characterization of 1,9-Diaminophenazine: A Technical Guide

Introduction

1,9-Diaminophenazine is a heterocyclic aromatic compound belonging to the phenazine family. The strategic placement of its amino groups at the 1 and 9 positions imparts unique electronic and structural properties, making it a molecule of significant interest in materials science, medicinal chemistry, and as a building block for novel organic semiconductors. An in-depth understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize this important molecule. While experimental data for the isomeric 2,3-diaminophenazine is more abundant in the literature, this guide will focus on the specific characteristics of the 1,9-isomer, drawing upon theoretical predictions and established spectroscopic principles where experimental data is sparse.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its substitution pattern and overall structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino groups. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 4H | Aromatic protons |

| ~6.5-7.0 | s (broad) | 4H | -NH₂ protons |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic region will likely show a complex multiplet pattern due to spin-spin coupling between adjacent protons on the phenazine core. The protons of the amino groups are expected to appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals will be less than the total number of carbon atoms.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~130-140 | Quaternary carbons |

| ~110-125 | Aromatic CH |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the phenazine core in this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. The amino substituents will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to the parent phenazine molecule.

Expected UV-Vis Absorption Maxima (in Methanol):

| λmax (nm) | Electronic Transition |

| ~260-280 | π → π |

| ~400-450 | n → π |

For comparison, 2,3-diaminophenazine, when dissolved in methanol, exhibits two characteristic absorption peaks at 258 nm and 426 nm.[1] The peak at 258 nm is attributed to the benzene π → π* electronic transition, while the peak at 426 nm is ascribed to the n → π* electronic transition.[1] It is anticipated that this compound will have a similar UV-Vis profile, though the exact positions of the maxima may differ due to the different substitution pattern.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).

Data Acquisition:

-

Use a matched pair of cuvettes (one for the sample and one for the blank).

-

Fill the blank cuvette with the pure solvent.

-

Fill the sample cuvette with the this compound solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the baseline with the blank cuvette.

-

Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data for this specific isomer remains less prevalent than for its 2,3-diaminophenazine counterpart, the principles outlined in this guide provide a robust framework for its identification and analysis. The expected spectral data, coupled with the detailed experimental protocols, will aid researchers in confirming the synthesis of this compound, assessing its purity, and furthering the understanding of its unique chemical and physical properties for a wide range of scientific applications.

References

-

Zhou, P., et al. (2011). 2,3-Diaminophenazine. Molbank, 2011(3), M730. [Link]

-

Kuznetsov, A. I., et al. (2023). Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. Preprints.org, 2023120892. [Link]

-

PubChem. (n.d.). 2,3-Diaminophenazine. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Phenazine Core as a Privileged Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of Phenazine Derivatives

Phenazines are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a planar tricyclic structure where a pyrazine ring is annulated to two benzene rings.[1] This aromatic system is the foundation for over 100 natural products, primarily isolated from microorganisms like Pseudomonas and Streptomyces, and more than 6,000 synthetic derivatives.[1][2] The inherent chemical and physical properties of the phenazine core, particularly its redox activity and fluorescence, have made it a "privileged scaffold" in medicinal chemistry and materials science.[1]

Derivatives of phenazine exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory effects.[3][4] The renowned antileprosy drug, clofazimine, is a prime example of a clinically successful phenazine derivative.[1] The versatility of the phenazine structure stems from the fact that its physicochemical properties can be finely tuned by altering the type and position of functional groups on the aromatic rings.[1][4] This guide offers a technical exploration of these core properties, the experimental methodologies used for their characterization, and the causal link between these properties and their biological functions, providing a foundational resource for researchers in drug discovery and chemical biology.

Synthesis of Phenazine Derivatives: Building the Core

The generation of novel phenazine derivatives is a cornerstone of their study. Synthetic strategies are diverse, allowing for the introduction of a wide array of functional groups to modulate the molecule's properties. Common methods include the condensation of 1,2-diaminobenzenes with 1,2-diones or catechols, and the reductive cyclization of substituted 2-nitrodiphenylamines.[5][6]

A prevalent and efficient one-pot synthesis involves the reaction of a substituted o-phenylenediamine with a quinone derivative, often under acidic catalysis.[5] This approach provides direct access to complex, fused phenazine systems.

Caption: General workflow for the condensation synthesis of phenazine derivatives.

Experimental Protocol: Synthesis of a Benzo[a]phenazine Derivative

This protocol describes a representative synthesis via the reaction of 2-hydroxynaphthalene-1,4-dione (Lawsone) with an o-phenylenediamine, a method known for its efficiency.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 2-hydroxy-1,4-naphthoquinone (Lawsone) and 1 mmol of the desired substituted o-phenylenediamine in 10 mL of an appropriate solvent (e.g., ethanol or polyethylene glycol).

-

Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of an acid catalyst, such as p-toluenesulfonic acid, to the mixture.

-

Reaction: Stir the mixture at a specified temperature (e.g., 70-80°C) for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding cold water.

-

Purification: Collect the solid product by vacuum filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure phenazine derivative.[5]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Core Physicochemical Properties and Their Characterization

The utility of phenazine derivatives is directly governed by their fundamental physical and chemical properties. The planar, electron-deficient nature of the pyrazine ring, combined with the influence of substituents on the benzene rings, dictates their behavior.

Redox Properties: The Electrochemical Engine

The most defining chemical characteristic of phenazines is their ability to undergo reversible one- or two-electron reduction reactions.[1][8] This redox activity is central to their biological function, as they can act as electron shuttles, interfering with cellular electron transport chains and leading to the production of reactive oxygen species (ROS).[4][9] The specific redox potential of a phenazine derivative is highly dependent on the electron-donating or electron-withdrawing nature of its substituents.[10]

Caption: Redox cycling of phenazines leading to the generation of ROS.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to quantify the redox potentials of phenazine derivatives.

-

Sample Preparation: Prepare a 1-5 mM solution of the phenazine derivative in a suitable solvent (e.g., acetonitrile, DMF, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a negative potential and back. The scan rate is typically set between 50-200 mV/s.

-

Analysis: The resulting voltammogram will show reduction and oxidation peaks. The midpoint potential between the anodic and cathodic peaks provides the formal redox potential (E°') of the compound. Multiple peaks may be observed if the compound undergoes sequential one-electron transfers.[11]

| Phenazine Derivative | Substituents | Redox Potential (V vs. Ag/AgCl) | Solvent/Electrolyte |

| M1 Derivative | Quaternary Ammonium | -0.67 V | 1.0 M NaCl |

| M1 Derivative | Quaternary Ammonium | -0.26 V and 0.05 V | 1.0 M H₂SO₄ |

| M1 Derivative | Quaternary Ammonium | -0.85 V | 1.0 M KOH |

Table 1: Representative redox potentials of a water-soluble phenazine derivative (M1) under different pH conditions, demonstrating the tunability of its electrochemical properties. Data sourced from[11].

Photophysical Properties: Absorption and Emission

The extended π-conjugated system of the phenazine core gives rise to distinct photophysical properties. Most phenazine derivatives absorb light in the UV-visible range and many exhibit fluorescence.[12] These properties are crucial for applications such as fluorescent probes, dyes, and photosensitizers in photodynamic therapy (PDT).[6][10]

-

UV-Vis Absorption: Phenazines typically display absorption bands in the 350-450 nm region.[12] The exact wavelength (λ_max) and intensity of absorption are strongly influenced by substituents. Electron-donating groups generally cause a bathochromic (red) shift in the absorption maximum.

-

Fluorescence: Many phenazine derivatives are fluorescent, emitting light in the blue-to-red region of the spectrum.[12][13] The fluorescence quantum yield (the efficiency of the emission process) can vary widely, from less than 0.02 to significantly higher values depending on the molecular structure and environment.[12]

Experimental Protocol: Spectroscopic Characterization

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the phenazine derivative (typically in the micromolar range) in a spectroscopic-grade solvent (e.g., DMF, CH₂Cl₂).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning a range from approximately 250 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Spectroscopy:

-

Using the same or a similarly prepared solution, place the cuvette in a spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The resulting spectrum will show the fluorescence emission profile, from which the wavelength of maximum emission can be determined. The fluorescence quantum yield can be calculated relative to a known standard.[12]

-

Correlation to Biological Activity and Drug Development

The physical and chemical properties of phenazines are not merely academic; they are the direct drivers of their biological effects. Understanding this connection is paramount for the rational design of new therapeutic agents.

The antimicrobial and anticancer activities of many phenazines are linked to their ability to generate ROS.[1][9] As shown in the redox cycling diagram, a phenazine can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase). The reduced phenazine can then transfer its electron to molecular oxygen to form the superoxide radical (O₂•-), regenerating the original phenazine to repeat the cycle.[4] This continuous production of ROS induces oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[9]

The efficacy of this process depends on the phenazine's redox potential. An ideal potential allows it to be readily reduced by cellular enzymes without being so negative that it becomes difficult to re-oxidize by oxygen.

Caption: The logical workflow in phenazine-based drug development.

Structure-Activity Relationship (SAR) Insights

-

Halogenation: The introduction of halogen atoms can enhance antibacterial activity. This is attributed to both modifying the redox potential and increasing lipophilicity, which may improve membrane disruption.[1]

-

Hydroxylation and Methylation: These modifications are critical for the antibiotic activity of many natural phenazines, such as phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine, which are used commercially as agricultural fungicides.[3]

-

Solubility: For in vivo applications, water solubility is critical. Attaching charged or polar functional groups, such as quaternary ammonium salts, can dramatically increase aqueous solubility from the micromolar to the molar range, making them suitable for applications like aqueous redox flow batteries and potentially as intravenous drugs.[11]

| Phenazine Derivative | Target Organism | Activity Metric (MIC) | Key Structural Feature |

| Phenazine-1-carboxylic acid (PCA) | Xanthomonas campestris | 17.44 - 34.87 ppm | Carboxylic acid at C1 |

| Phenazine-5,10-dioxide (PDO) | Pseudomonas syringae | Lower MIC than PCA | N-oxide functional groups |

| Halogenated Derivative (82) | MRSA | < 2 µg/mL | Halogen at C6, sulfonylamide at C4 |

Table 2: Examples of biological activities for different phenazine derivatives, highlighting the impact of structural modifications. Data sourced from[1][2].

Conclusion and Future Outlook

Phenazine derivatives represent a remarkably versatile class of compounds whose physical and chemical properties can be systematically engineered. Their facile redox behavior and tunable photophysical characteristics are the foundation of their widespread utility, from potent antibiotics and anticancer agents to materials for organic electronics.[6] The key to unlocking their full potential lies in a deep, mechanistic understanding of the relationship between chemical structure, physicochemical properties, and biological or material function.

Future research will likely focus on the development of highly selective phenazine derivatives that target specific enzymes or cellular pathways to minimize off-target toxicity. Furthermore, the exploration of phenazines in photodynamic therapy, bioimaging, and as electroactive materials in energy storage devices continues to be a promising frontier.[6][11] The systematic application of the characterization protocols outlined in this guide will remain an essential component of these research and development endeavors.

References

-

Hu, T., Li, Z., Li, J., Xu, Y., Yin, S., & Jia, Y. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4933. [Link]

-

Patil, S. A., et al. (2021). Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]

-

El-Sayed, R., & El-Shorbagi, A.-N. A. (2022). Valuable Chemistry of Phenazine Derivatives: Synthesis, Reactions and, Applications. Polycyclic Aromatic Compounds, 42(5), 2267–2301. [Link]

-

Li, Z., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(21), 7481. [Link]

-

Fukui, N., et al. (2018). Synthesis and electron-transporting properties of phenazine bisimides. Chemical Science, 9(4), 933–939. [Link]

-

Patil, S. A., et al. (2014). Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]

-

Evseev, M. A., et al. (2023). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules, 28(20), 7169. [Link]

-

Li, Z., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. [Link]

-

Taylor & Francis. (n.d.). Phenazine – Knowledge and References. Taylor & Francis. [Link]

-

Goud, B. S., et al. (2024). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies. [Link]

-

Nansathit, A., et al. (2012). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society, 20, 2405–2445. [Link]

-

Wang, H., et al. (2017). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology Letters, 4(1), 33–38. [Link]

-

Zhang, L., et al. (2021). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Chemical Science, 12(30), 10243–10249. [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chemijournal.com [chemijournal.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and electron-transporting properties of phenazine bisimides - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03306J [pubs.rsc.org]

- 13. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,9-Diaminophenazine: Physicochemical Properties and Methodologies for Characterization

A Note to the Researcher: Direct experimental data on the solubility and stability of 1,9-diaminophenazine is notably scarce in publicly available literature. This guide, therefore, provides the known fundamental properties of this compound and leverages the more extensively studied isomer, 2,3-diaminophenazine, as a comparative model. Crucially, this document outlines robust, best-practice methodologies for the comprehensive characterization of this compound's solubility and stability, empowering researchers to generate the requisite data for their specific applications.

Core Physicochemical Properties of this compound

This compound is an aromatic amine belonging to the phenazine family. Its core structure consists of a pyrazine ring fused to two benzene rings, with amino groups substituted at the 1 and 9 positions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄ | [1] |

| Molecular Weight | 210.24 g/mol | [1] |

| InChIKey | QWENODQIHKWVQV-UHFFFAOYSA-N | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.04 (calculated) | [1] |

The low calculated LogP value suggests that this compound is likely to have some degree of hydrophilicity.[1] However, the large aromatic core would also contribute to solubility in organic solvents. The presence of two primary amine groups provides sites for protonation, suggesting that the solubility will be highly dependent on pH.

The Well-Characterized Isomer: 2,3-Diaminophenazine as a Surrogate

Due to the limited data on the 1,9-isomer, we will consider the properties of the extensively studied 2,3-diaminophenazine to provide context and a basis for experimental design. It is critical to remember that while these isomers share the same molecular formula, the positions of the amino groups can significantly influence their physicochemical properties.

2,3-Diaminophenazine is described as a stable solid at room temperature.[2] It has been synthesized through the oxidation of o-phenylenediamine using agents like ferric chloride or through enzymatic methods involving horseradish peroxidase or laccase.[2][3]

Solubility Profile of 2,3-Diaminophenazine:

While quantitative solubility data is not abundant, purification procedures for 2,3-diaminophenazine provide qualitative insights. It can be purified by dissolving in hot ethanol and subsequent recrystallization, indicating that its solubility in ethanol increases significantly with temperature.[3] This suggests that polar protic solvents are effective for dissolving this class of compounds.

Stability of Phenazine Derivatives:

The stability of phenazine derivatives is influenced by factors such as pH, light, and temperature. For instance, the stability of aminophenazone in aqueous solutions is pH-dependent, with degradation being observed as the pH changes.[4] Studies on other heterocyclic compounds have shown that they can be labile to UV/VIS irradiation.[4] For 2,3-diaminophenazine, it is noted to be a stable compound at room temperature.[2]

Proposed Methodologies for the Characterization of this compound

The following sections detail robust experimental protocols for determining the solubility and stability of this compound. These are based on standard industry practices and can be adapted to specific laboratory capabilities.

Determination of Aqueous and Organic Solubility

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. A comprehensive solubility profile in both aqueous and organic solvents is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, acetonitrile).

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and a standard curve is established.[3][5]

-

Causality Behind Experimental Choices:

-

Equilibration Time: 24-48 hours is typically sufficient for most compounds to reach equilibrium solubility. However, for poorly soluble compounds, a longer time may be necessary.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature is crucial for reproducible results.

-

Validated Analytical Method: An accurate and precise analytical method is paramount for reliable solubility determination. HPLC is often the method of choice due to its specificity and sensitivity.

Diagram: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and potential degradation pathways.

3.2.1. pH Stability

The presence of amino groups makes this compound susceptible to pH-dependent degradation.

Experimental Protocol: pH Stability Study

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in a series of buffers covering a wide pH range (e.g., pH 1, 3, 5, 7, 9, 11).

-

-

Incubation:

-

Store the solutions at a constant temperature (e.g., 37°C or 50°C) and protect them from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

-

-

Quantification and Degradant Profiling:

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

The appearance of new peaks in the chromatogram indicates degradation.

-

3.2.2. Thermal Stability

Experimental Protocol: Thermal Stability Assessment

-

Sample Preparation:

-

Place a known amount of solid this compound in vials.

-

Prepare solutions of the compound in a relevant solvent.

-

-

Incubation:

-

Store the vials at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

-

Time-Point Analysis:

-

At regular intervals, analyze the samples for degradation as described in the pH stability protocol.

-

3.2.3. Photostability

Exposure to light can cause photochemical degradation.

Experimental Protocol: Photostability Testing

-

Sample Preparation:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Exposure:

-

Place the samples in a photostability chamber for a defined period.

-

-

Analysis:

-

After exposure, compare the samples to the dark control for any changes in physical appearance (e.g., color change) and analyze by HPLC for degradation.

-

Diagram: Stability Testing Workflow

Sources

- 1. This compound [stenutz.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

An In-Depth Technical Guide to the Redox Potential of 1,9-Diaminophenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Redox-Active Core of 1,9-Diaminophenazine

This compound is a heterocyclic organic compound built upon a phenazine core, a nitrogen-containing tricyclic aromatic system. The strategic placement of two amino (-NH₂) groups at the 1 and 9 positions fundamentally dictates its electronic properties and, most critically, its redox potential. As electron-donating substituents, these amino groups enrich the π-electron system of the phenazine core, influencing its ability to accept and donate electrons. This redox activity is not merely a chemical curiosity; it is the cornerstone of this molecule's utility in a range of advanced applications, from the development of novel organic electrode materials for redox flow batteries to its potential as a redox-active scaffold in medicinal chemistry and biosensing.[1]

Understanding and precisely characterizing the redox potential of this compound is paramount for harnessing its capabilities. This guide provides a comprehensive technical overview of the theoretical underpinnings of its redox behavior, a detailed experimental protocol for its determination using cyclic voltammetry, an analysis of the structure-property relationships that govern its electrochemical response, and a discussion of its broader implications in scientific research and development.

Theoretical Framework: Understanding Redox Potential in Phenazine Systems

The redox potential of a molecule quantifies its tendency to gain or lose electrons. For phenazine derivatives like this compound, this typically involves a two-electron, two-proton transfer process, reversibly converting the oxidized phenazine to its reduced dihydrophenazine form.

The redox potential of the parent phenazine molecule can be systematically tuned by the introduction of functional groups.[1] Electron-donating groups (EDGs), such as the amino groups in this compound, increase the electron density of the aromatic system. This increased electron density destabilizes the oxidized state and stabilizes the reduced state, resulting in a more negative redox potential. Conversely, electron-withdrawing groups (EWGs) pull electron density away from the phenazine core, stabilizing the oxidized state and leading to a more positive redox potential.

The position of these functional groups is also critical. For electron-donating groups capable of forming intramolecular hydrogen bonds, substitution at the 2-position of the phenazine ring has been shown to induce a more significant negative shift in the redox potential compared to substitution at the 1-position.[2] This highlights the intricate interplay of electronic and steric factors in determining the overall redox behavior of substituted phenazines.

Experimental Determination of Redox Potential: A Self-Validating Protocol

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical compounds.[3] It provides a rapid assessment of the redox potential and offers insights into the kinetics of electron transfer. The following protocol is a self-validating system designed for the accurate determination of the redox potential of this compound.

Causality Behind Experimental Choices

-

Three-Electrode System: A three-electrode setup is essential for accurate electrochemical measurements. The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit, allowing current to flow without affecting the potential of the reference electrode.

-

Supporting Electrolyte: A high concentration of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) is crucial. It ensures the solution is conductive, minimizing the iR drop (a source of experimental error) and ensuring that the analyte migrates to the electrode surface primarily through diffusion.

-

Solvent: The choice of solvent is critical and depends on the solubility of the analyte and its stability in the oxidized and reduced forms. For many organic compounds, aprotic solvents like acetonitrile or dimethylformamide are used to avoid protonation/deprotonation events that can complicate the voltammetric response.

-

Inert Atmosphere: Purging the solution with an inert gas (e.g., nitrogen or argon) is necessary to remove dissolved oxygen. Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox potential.[4]

Detailed Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Accurately weigh a precise amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM) in a suitable aprotic solvent (e.g., acetonitrile).

-

Prepare the final analyte solution by diluting the stock solution with the solvent containing the supporting electrolyte (e.g., 0.1 M TBAP) to a final concentration of approximately 1 mM.

-

-

Electrochemical Cell Assembly:

-

Assemble a clean and dry three-electrode electrochemical cell.

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean and reproducible surface, then rinse thoroughly with deionized water and the solvent to be used.

-

Fill the cell with the analyte solution, ensuring the tips of all three electrodes are immersed.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat software:

-

Initial and Final Potential: Set a potential range that is sufficiently wide to observe the redox event of interest. For phenazines, a scan from a positive potential (e.g., +0.5 V) to a negative potential (e.g., -1.5 V) and back is a good starting point.

-

Scan Rate: Begin with a scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

-

Number of Cycles: Record at least three cycles to ensure the system has reached a steady state.

-

-

-

Data Analysis and Interpretation:

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

For a reversible redox process, the voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic peak potential (Epa) and the cathodic peak potential (Epc):

-

E°' = (Epa + Epc) / 2

-

-

The peak separation (ΔEp = |Epa - Epc|) for a reversible one-electron process is theoretically 59 mV at 25 °C. A larger peak separation suggests quasi-reversible or irreversible electron transfer kinetics.

-

Caption: Experimental workflow for determining the redox potential of this compound.

Data Presentation and Analysis

For a comparative analysis, the table below presents the redox potentials of the parent phenazine and a closely related analogue, 1,9-dihydroxyphenazine. The hydroxyl groups (-OH) are also electron-donating, and their effect on the redox potential provides a valuable benchmark.

| Compound | Substituents | Redox Potential (V vs. reference) | Source |

| Phenazine | None | -0.158 (vs. Ag/AgCl) | [5] |

| 1,9-Dihydroxyphenazine | 1,9-di-OH | -0.88 (vs. Ag/AgCl) | [3] |

| This compound | 1,9-di-NH₂ | Predicted to be more negative than -0.88 V | Inference |

Note: The exact value of the redox potential is dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.

Structure-Activity Relationships and Influencing Factors

The redox potential of diaminophenazines is a direct consequence of the interplay between the electron-donating amino groups and the phenazine core. The following logical relationships illustrate the key factors influencing the redox potential:

Caption: Factors influencing the redox potential of substituted phenazines.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest due to its inherent redox activity, which is tunable through the strategic placement of its amino functional groups. This guide has outlined the theoretical basis for its redox behavior, provided a robust experimental protocol for the determination of its redox potential, and discussed the key structure-activity relationships.

While a precise experimental value for the redox potential of this compound remains to be definitively reported in the literature, the principles outlined here provide a clear pathway for its determination. Future research should focus on the systematic electrochemical characterization of a series of diaminophenazine isomers, including the 1,9-, 2,3-, and 1,6-isomers, to build a comprehensive dataset. This will not only provide valuable fundamental knowledge but also accelerate the rational design of new phenazine-based materials for applications in energy storage, catalysis, and drug development. The continued exploration of these redox-active scaffolds holds immense promise for addressing key challenges in these critical scientific and technological fields.

References

-

Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega. [Link][1]

-

Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega. [Link][2]

-

Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. ChemRxiv. [Link]

-

An electrochemical and thin-layer spectroelectrochemical study of 2,3-diaminophenazine. ResearchGate. [Link]

-

Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. Preprints.org. [Link]

-

Redox Properties of 2,3-Diaminophenazine and Its Electropolymerized Product in Aqueous and Acetonitrile Solutions. ResearchGate. [Link]

-

2,3-Diaminophenazine. ResearchGate. [Link]

-

Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. ResearchGate. [Link]

-

Redox potentials of various phenazines. ResearchGate. [Link]

-

Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

-

The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. Allen J. Bard - The University of Texas at Austin. [Link]

-

Study of Electrode Mechanism by Cyclic Voltammetry. University of Evansville. [Link]

-

Cyclic Voltammetry. Pine Research. [Link]

Sources

A Technical Guide to the Historical Synthesis of Phenazine Compounds: Foundations for Modern Drug Discovery

Introduction: The Enduring Relevance of the Phenazine Scaffold

Phenazine-based structures are a cornerstone in the architecture of biologically active molecules. From naturally occurring antibiotics like pyocyanin to synthetic anticancer agents, the rigid, planar, and redox-active phenazine core has proven to be a privileged scaffold in medicinal chemistry.[1] Their broad spectrum of activities, including antimicrobial, antifungal, and antitumor properties, continues to drive research into novel derivatives.[2][3] Understanding the historical evolution of their synthesis provides not only a fascinating glimpse into the development of organic chemistry but also a foundational knowledge of the reaction mechanisms and strategic considerations that still inform modern synthetic approaches. This guide offers an in-depth exploration of the seminal, historical methods for constructing the phenazine ring system, providing researchers and drug development professionals with a comprehensive understanding of these foundational reactions.

The Wohl-Aue Reaction: A Classic Condensation Approach

First reported in 1901, the Wohl-Aue reaction is one of the most traditional and direct methods for the synthesis of phenazines.[4] It involves the condensation of an aromatic nitro compound with an aniline in the presence of a base at elevated temperatures.[4]

Mechanistic Insights and Causality of Experimental Choices

The Wohl-Aue reaction proceeds through a nucleophilic aromatic substitution followed by a series of condensation and cyclization steps. The base plays a crucial role in deprotonating the aniline, increasing its nucleophilicity to attack the electron-deficient aromatic ring of the nitro compound. The choice of a strong base, such as potassium hydroxide, is essential to drive the initial deprotonation. The high reaction temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization steps.

A plausible mechanism for the Wohl-Aue reaction is depicted below:

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity of Natural Phenazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Phenazines

Phenazines are not merely pigments that color bacterial colonies; they are potent, redox-active secondary metabolites that have captivated scientists for over a century. First isolated in the 1850s from the "blue pus" of infected wounds, the phenazine pyocyanin was an early harbinger of the vast chemical arsenal wielded by microorganisms[1]. Today, with over 150 natural variants identified and thousands of synthetic derivatives created, this class of nitrogen-containing heterocyclic compounds represents a rich and underexplored frontier in the search for novel therapeutics and agrochemicals[2][3][4]. Produced primarily by bacteria from genera such as Pseudomonas, Streptomyces, and Burkholderia, these molecules play critical roles in microbial competition, virulence, and survival[4][5].

This guide is structured to provide a deep, mechanistic understanding of the biological activities of natural phenazines. We will move from their fundamental biosynthesis to their diverse pharmacological effects, grounding our discussion in the causality of their chemical properties. Our focus will be on the "why"—why these molecules are effective, why specific experimental protocols are chosen to validate their activity, and why they hold immense promise for future applications.

Section 1: The Foundation - Biosynthesis and Chemical Diversity

The remarkable range of biological activities exhibited by phenazines is a direct consequence of their structural diversity. This diversity originates from a conserved biosynthetic pathway that produces a core scaffold, which is then enzymatically tailored into a variety of derivatives.

The Core Phenazine Scaffold

All natural phenazines derive from the shikimate pathway intermediate, chorismic acid. A series of enzymes, encoded by the highly conserved phz operon, converts chorismic acid into one of two foundational phenazine molecules: Phenazine-1-carboxylic acid (PCA) or Phenazine-1,6-dicarboxylic acid (PDC) [2][6]. The presence or absence of the gene phzA is a key determinant; pathways containing phzA typically produce PCA, while those lacking it produce PDC[5]. These two molecules serve as the primary precursors for the vast majority of known natural phenazines[2][6].

For instance, the opportunistic pathogen Pseudomonas aeruginosa possesses two nearly identical operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, which convert chorismic acid to PCA[7]. Subsequently, modifying enzymes such as PhzM, PhzS, and PhzH convert PCA into other well-known phenazines like pyocyanin and 1-hydroxyphenazine[7].

Diagram: Simplified Phenazine Biosynthetic Pathway

This diagram illustrates the generation of the core phenazine scaffold from chorismic acid and its subsequent modification into prominent derivatives.

Caption: Simplified pathway from chorismic acid to key phenazine derivatives.

Section 2: The Spectrum of Activity - Mechanisms and Applications

The defining characteristic of the phenazine ring system is its redox activity. This ability to accept and donate electrons allows phenazines to interfere with cellular electron transport chains and, crucially, to reduce molecular oxygen (O₂) into reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). This single biochemical property is the primary driver of their broad-spectrum biological effects[1].

Antimicrobial Activity

Phenazines are potent antibiotics against a wide range of bacteria and fungi, making them excellent candidates for both clinical and agricultural applications[4][8].

Mechanism of Action: The primary antimicrobial mechanism is the generation of intracellular oxidative stress. A phenazine molecule can be reduced by cellular reductases (e.g., NADH dehydrogenase). The reduced phenazine then transfers this electron to molecular oxygen, creating superoxide. This process can occur cyclically, generating a continuous flux of ROS that overwhelms the target cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, and ultimately, cell death[1].

Notable Antimicrobial Phenazines:

-